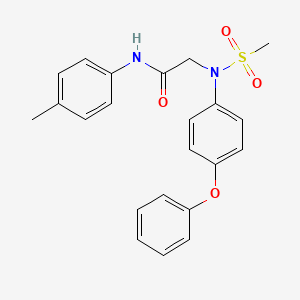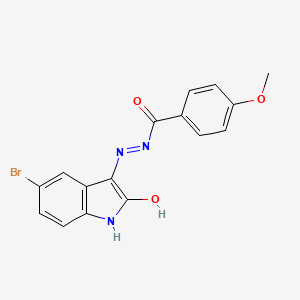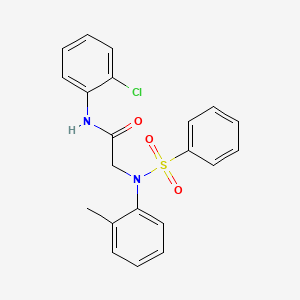
N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to act by inhibiting the activity of a family of enzymes called matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins, and their activity is thought to contribute to neurodegeneration. By inhibiting MMP activity, this compound 3466B may help to protect neurons from damage.
Biochemical and Physiological Effects
This compound 3466B has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to increase mitochondrial function, reduce apoptosis (programmed cell death), and improve cognitive function in animal models. These effects have been observed in a variety of cell types and animal models, suggesting that this compound 3466B may have broad therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it suitable for use in cell culture studies. It has also been shown to be well-tolerated in animal studies, with few adverse effects reported. However, there are some limitations to its use. This compound 3466B is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some contexts.
Orientations Futures
There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of interest is its potential use in the treatment of neurodegenerative diseases. While much of the research on this compound 3466B has been conducted in animal models, there is growing interest in exploring its potential therapeutic effects in humans. Another area of interest is its potential use in the treatment of other conditions, such as traumatic brain injury and stroke. Finally, there is interest in exploring the mechanism of action of this compound 3466B in more detail, in order to better understand its neuroprotective effects.
Applications De Recherche Scientifique
N~1~-(2-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress, which is thought to be a major contributor to neurodegeneration. This compound 3466B has also been shown to have anti-inflammatory properties, which may further contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-16-9-5-8-14-20(16)24(28(26,27)17-10-3-2-4-11-17)15-21(25)23-19-13-7-6-12-18(19)22/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAQNGTBBWTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452594.png)
![N~1~-cyclohexyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452600.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3452608.png)
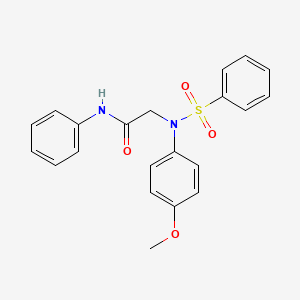
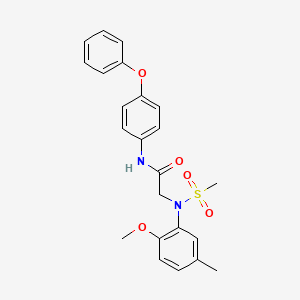
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452626.png)

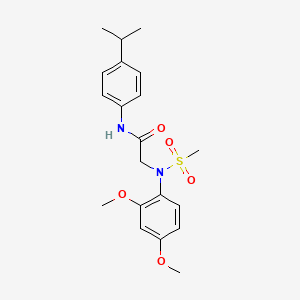
![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3452643.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452645.png)
![N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452648.png)
![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
